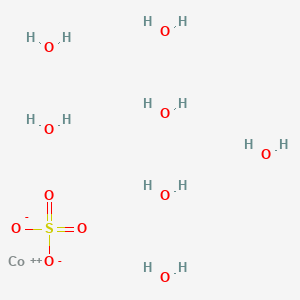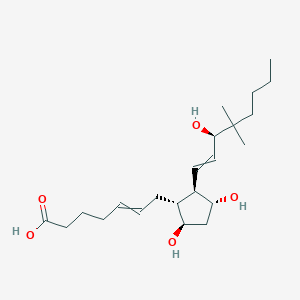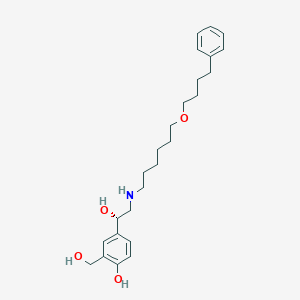
1,2-Dibromo-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-4-ethylbenzene is a chemical compound with the molecular formula C8H8Br2. It has a molecular weight of 263.96 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1,2-Dibromo-4-ethylbenzene is 1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1,2-Dibromo-4-ethylbenzene has a density of 1.7±0.1 g/cm3, a boiling point of 271.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 51.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Brominated Flame Retardants
1,2-Dibromo-4-ethylbenzene is part of a larger group of novel brominated flame retardants (NBFRs), which have seen increasing application due to their ability to enhance fire resistance in materials. Research has highlighted the need for more studies on the occurrence, environmental fate, and toxicity of these compounds. Significant knowledge gaps exist for many NBFRs, indicating the necessity for optimized analytical methods and further research on their environmental impact, including indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Genotoxicity of Ethylbenzene Derivatives
Another study focused on the genotoxicity of ethylbenzene, a compound related to 1,2-Dibromo-4-ethylbenzene, assessing whether there is sufficient data to characterize its mode of action as either genotoxic or non-genotoxic. The review concluded that the available data from a standard battery of genotoxicity assays do not support a genotoxic mechanism for ethylbenzene-induced tumors in rats and mice (Henderson, Brusick, Ratpan, & Veenstra, 2007).
Environmental Impact of BTEX Compounds
The environmental impact of Benzene, Toluene, Ethylbenzene, and Xylene (BTEX) compounds, to which 1,2-Dibromo-4-ethylbenzene is structurally related, has been extensively reviewed. Studies have indicated significant health impacts associated with ambient level exposure to BTEX, including hormonal disruptions potentially leading to a range of health conditions. This underscores the importance of evaluating the use of BTEX in consumer and industrial products and suggests that chemicals present at low concentrations need to be assessed and regulated more carefully (Bolden, Kwiatkowski, & Colborn, 2015).
Synthesis Applications
Research into the practical synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the chemical synthesis applications of brominated and ethylated compounds. These studies reveal the challenges and advancements in the synthesis processes that could be relevant for compounds like 1,2-Dibromo-4-ethylbenzene (Qiu, Gu, Zhang, & Xu, 2009).
Bioremediation of BTEX in Groundwater
The in situ bioremediation of BTEX contaminants in groundwater highlights the environmental remediation efforts for monoaromatic pollutants. Studies have shown that enhanced anaerobic bioremediation can be a simple, applicable, and economical solution for the removal of BTEX compounds from contaminated groundwater. This research points towards the potential bioremediation applications and environmental significance of studying compounds like 1,2-Dibromo-4-ethylbenzene in the context of groundwater pollution (Farhadian, Vachelard, Duchez, & Larroche, 2008).
Safety And Hazards
Handling 1,2-Dibromo-4-ethylbenzene requires caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
1,2-dibromo-4-ethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRRCFOQFYBRLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595777 |
Source


|
| Record name | 1,2-Dibromo-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4-ethylbenzene | |
CAS RN |
134940-69-5 |
Source


|
| Record name | 1,2-Dibromo-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)
![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)







